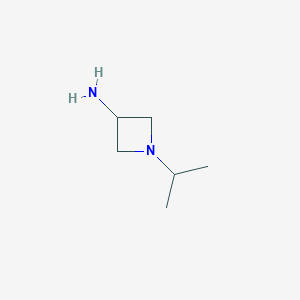
1-Isopropylazetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropylazetidin-3-amine is a four-membered azetidine ring compound with an isopropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Isopropylazetidin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-isopropyl-3-aminopropanol with a dehydrating agent can yield this compound. Another method involves the reduction of 1-isopropyl-3-azetidinone using reducing agents like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 1-Isopropylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Azetidinones
Reduction: Amine derivatives
Substitution: Functionalized azetidines
科学的研究の応用
1-Isopropylazetidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-isopropylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
1-Isopropylazetidin-3-amine can be compared with other azetidine derivatives and related compounds:
Azetidine: A simple four-membered ring without additional substituents.
1-Methylazetidin-3-amine: Similar structure but with a methyl group instead of an isopropyl group.
1-Benzylazetidin-3-amine: Contains a benzyl group, offering different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for designing molecules with tailored biological and chemical activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for synthesizing complex molecules and exploring new chemical and biological pathways.
特性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
1-propan-2-ylazetidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-5(2)8-3-6(7)4-8/h5-6H,3-4,7H2,1-2H3 |
InChIキー |
NORUUYRXMOOAHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


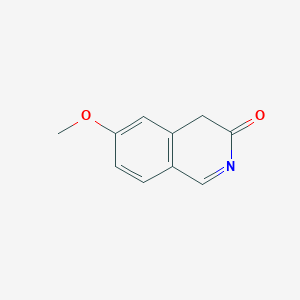
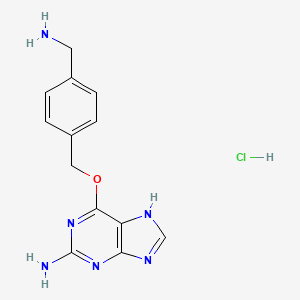
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
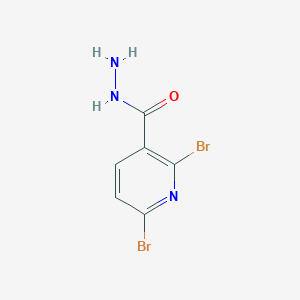

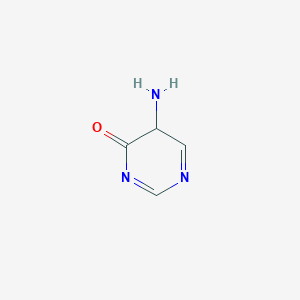
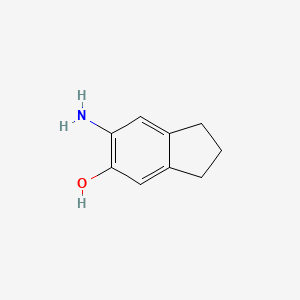
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
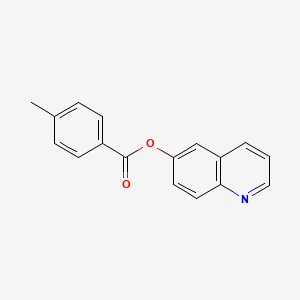
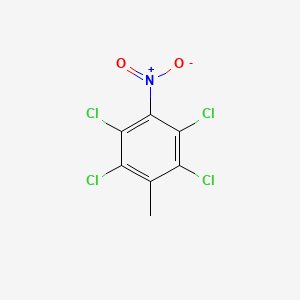
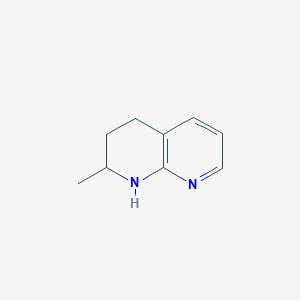
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
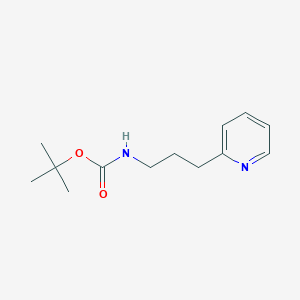
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
